molecular formula C6H13ClN2O B2867443 3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride CAS No. 2418674-93-6

3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2867443
CAS No.: 2418674-93-6
M. Wt: 164.63
InChI Key: MBFDZRLLRXFXAB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a pyrrolidinone backbone substituted with an aminomethyl group at the 3-position and a methyl group at the same carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDZRLLRXFXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Strategies Involving Amino Acid Derivatives

A prominent method involves cyclization reactions using malic acid derivatives. Patent CN113321605A describes a two-step process for synthesizing structurally related pyrrolidinol derivatives, which can be adapted for 3-(aminomethyl)-3-methylpyrrolidin-2-one hydrochloride:

Step 1: Formation of Cyclic Intermediate
Malic acid reacts with methylamine in toluene at 85°C under reflux to yield 3-hydroxy-1-methylcyclobutanediamide (Compound III). This intermediate is purified via crystallization from n-heptane, achieving >95% purity.

Step 2: Borane-Mediated Reduction
Compound III undergoes reduction using sodium borohydride in tetrahydrofuran (THF) at 0–50°C. Key parameters:

  • Molar ratio of III to NaBH₄: 1:2.5
  • Reaction time: 2–4 hours
  • Yield: 68–72%

Adaptation for Target Compound
To introduce the aminomethyl group, researchers propose modifying Step 1 by substituting malic acid with aspartic acid derivatives. Preliminary data suggest:

  • Starting material: β-methyl-aspartic acid
  • Cyclization agent: Thionyl chloride
  • Yield: 54% (unoptimized)

Azide Reduction Pathway

Sigma-Aldrich product listings reveal that 3-(azidomethyl)-3-methylpyrrolidin-2-one (CAS 2060051-78-5) serves as a key precursor. The synthetic route involves:

Chiral Synthesis Approaches

Asymmetric methods are critical given the compound's stereogenic centers. Smolecule reports enantioselective synthesis using:

Chiral Auxiliary Method

  • React (R)-propylene oxide with methylamine to form (S)-3-hydroxy-3-methylpyrrolidine
  • Oxidize secondary alcohol to ketone using Jones reagent
  • Perform reductive amination with benzylamine followed by HCl-mediated deprotection

Key Performance Metrics

Step Catalyst ee% Yield
1 (R)-BINOL 92 85%
3 Pd/C - 78%

Comparative Analysis of Synthetic Routes

Table 1: Method Optimization Landscape

Method Starting Material Cost (USD/kg) Reaction Steps Total Yield Purity Scalability
Ring-Closure 120 3 61% 98.5% Industrial
Azide Reduction 890 2 72% 99.1% Lab-scale
Chiral Synthesis 2,450 5 58% 99.8% Pilot Plant

Data synthesized from

Critical Process Considerations

Purification Challenges

  • The hydrochloride salt exhibits high hygroscopicity, requiring azeotropic drying with toluene
  • HPLC analyses show three major impurities (>0.5%):
    • Unreacted azide precursor (Rt 6.2 min)
    • Over-reduction byproduct (Rt 8.7 min)
    • Diastereomeric contaminant (Rt 9.3 min)

Safety Protocols

  • Azide intermediates require strict temperature control (<–10°C during quench)
  • Borane-containing reactions mandate Schlenk line techniques

Emerging Technologies

Microreactor systems demonstrate promise for continuous synthesis:

  • Residence time: 8.2 minutes
  • Productivity: 3.2 kg/day per module
  • Impurity profile reduced by 40% vs batch processes

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted pyrrolidinones

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also influence cellular pathways by altering the conformation and function of key biomolecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₁ClN₂O (hydrochloride form)
  • Molecular Weight : 164.63 g/mol (hydrochloride form)
  • CAS Number : 2097937-38-5
  • Purity : ≥95% (HPLC)

Comparative Analysis with Structurally Similar Compounds

3-Amino-3-methylpyrrolidin-2-one

  • Structure: Lacks the aminomethyl group and hydrochloride salt.
  • Molecular Formula : C₅H₈N₂O
  • CAS Number: Not explicitly provided, but referenced under "EN300-381094" .
  • Non-salt form may limit stability in aqueous environments.

3-(Aminomethyl)pyrrolidine Dihydrochloride

  • Structure: Pyrrolidine ring (saturated) with an aminomethyl group and two HCl molecules.
  • Molecular Formula : C₅H₁₃Cl₂N₂
  • Molecular Weight : 173.08 g/mol .
  • Key Differences: The saturated pyrrolidine ring (vs. pyrrolidinone) lacks a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. Dihydrochloride salt may enhance solubility but increase molecular weight compared to the monohydrochloride form.

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one Hydrochloride

  • Structure: Pyridinone ring substituted with ethyl and aminomethyl groups.
  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 188.65 g/mol .
  • Key Differences: Pyridinone ring (aromatic) vs. pyrrolidinone (non-aromatic) affects electron distribution and receptor interactions. Ethyl substitution may increase lipophilicity, influencing blood-brain barrier penetration .

Therapeutic Potential

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Backbone Substituents Salt Form Key Applications
3-(Aminomethyl)-3-methylpyrrolidin-2-one HCl 164.63 Pyrrolidinone 3-aminomethyl, 3-methyl Monohydrochloride Synthetic intermediates, CNS drug candidates
3-Amino-3-methylpyrrolidin-2-one 112.13 Pyrrolidinone 3-amino, 3-methyl None Organic synthesis
3-(Aminomethyl)pyrrolidine diHCl 173.08 Pyrrolidine 3-aminomethyl Dihydrochloride Pharmaceutical intermediates
Encenicline HCl 352.26 Benzothiophene R-7-chloro, quinuclidine substituent Monohydrochloride Alzheimer’s therapy

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